molecular formula C20H26N4O3S B2863873 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide CAS No. 921875-19-6

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

Katalognummer B2863873
CAS-Nummer: 921875-19-6
Molekulargewicht: 402.51
InChI-Schlüssel: JTMIEZUIGGTMMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide, also known as CT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CT-1 belongs to the class of thiazole-based compounds and has been found to exhibit promising results in various pre-clinical studies.

Wirkmechanismus

The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. This compound has also been found to improve glucose metabolism and insulin sensitivity, which are important for the treatment of diabetes. In addition, this compound has been found to improve cardiac function and reduce the risk of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. This compound has also been found to exhibit low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Further studies are also needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease conditions. Finally, the development of novel this compound analogs with improved efficacy and safety profiles is an area of active research.

Synthesemethoden

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide involves a multi-step process that starts with the reaction of 3-cyclohexylurea with thioamide, followed by the reaction with 3-methoxybenzyl bromide to obtain the intermediate product. The final product is obtained by reacting the intermediate product with acetic anhydride in the presence of a base. The synthesis method is relatively simple and yields a high purity product.

Wissenschaftliche Forschungsanwendungen

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-27-17-9-5-6-14(10-17)12-21-18(25)11-16-13-28-20(23-16)24-19(26)22-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMIEZUIGGTMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.